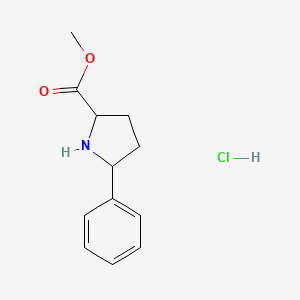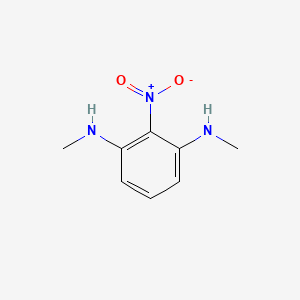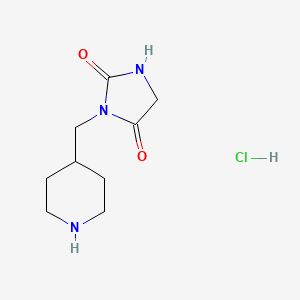
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride, also known as PIMID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder with a molecular formula of C10H16N3O2.HCl and a molecular weight of 249.71 g/mol.
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Chemistry
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Compounds containing imidazolidine-2,4-dione have been extensively studied and represent a wide range of pharmacological activities, including anticonvulsant, antibacterial, and anti-epileptic .
- Methods of Application or Experimental Procedures : A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation (Method A). In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used (Method B) .
- Results or Outcomes : The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −\u20098.31, −\u20099.23, −\u20098.91, and −\u200910.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents . Also, the antibacterial properties of these derivatives were experimentally investigated confirming the results obtained by the ligand–protein molecular docking calculation .
Application in Antimicrobial Research
- Specific Scientific Field : Antimicrobial Research .
- Summary of the Application : Compounds containing imidazolidine-2,4-dione have been found to exhibit significant antibacterial properties .
- Methods of Application or Experimental Procedures : The antibacterial properties of these derivatives were evaluated through ligand–protein molecular docking calculation using the active sites of various bacterial proteins .
- Results or Outcomes : According to the calculation, compound 10 leads to the most efficient antibacterial activity against two Gram-positive bacteria and compounds 4a and 7 with Gram-negative proteins bacterial . The highest binding affinity is related to compound 7 for the Gram-negative P. aeruginosa (PDB ID: 5U39) protein target .
Application in Antifungal Research
- Specific Scientific Field : Antifungal Research .
- Summary of the Application : Imidazolidine-2,4-dione derivatives have been reported to exhibit antifungal activity .
- Methods of Application or Experimental Procedures : The antifungal properties of these derivatives were evaluated through ligand–protein molecular docking calculation .
- Results or Outcomes : Metal complexes of heterocyclic thione ligands were reported to possess antifungal activity .
Application in Anticonvulsant Drug Research
- Specific Scientific Field : Anticonvulsant Drug Research .
- Summary of the Application : Compounds containing imidazolidine-2,4-dione have been studied for their potential as anticonvulsant agents .
- Methods of Application or Experimental Procedures : The anticonvulsant activity of these derivatives was evaluated through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP) .
- Results or Outcomes : The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −\u20098.31, −\u20099.23, −\u20098.91, and −\u200910.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .
Application in Anti-HIV Research
- Specific Scientific Field : Anti-HIV Research .
- Summary of the Application : Imidazolidine-2-thione derivatives have been reported to exhibit anti-HIV activity .
- Methods of Application or Experimental Procedures : The anti-HIV activity of these derivatives was evaluated through ligand–protein molecular docking calculation .
- Results or Outcomes : Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity .
Eigenschaften
IUPAC Name |
3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7;/h7,10H,1-6H2,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMCPSFNKKBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)CNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



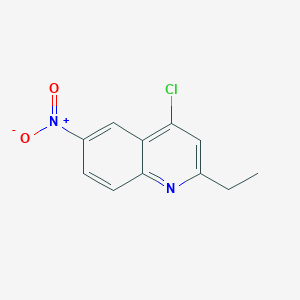
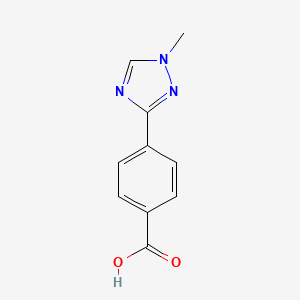
![2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride](/img/structure/B1431833.png)
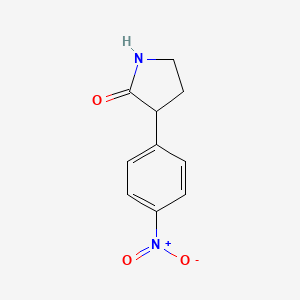
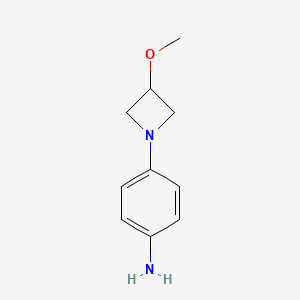
![2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1431838.png)
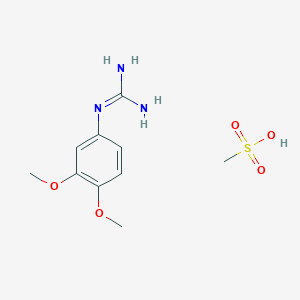
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)
![Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate](/img/structure/B1431843.png)
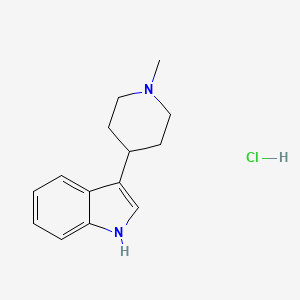
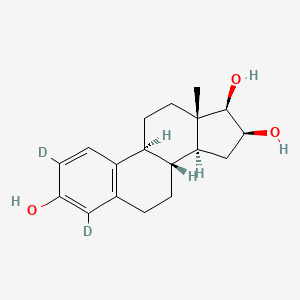
![1-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B1431847.png)
